molecular formula C11H11N3O2 B3733729 N-ethyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

N-ethyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No. B3733729
M. Wt: 217.22 g/mol
InChI Key: AZRNUTZXDSRYBW-UHFFFAOYSA-N
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Description

“N-ethyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide” is a derivative of quinazoline, a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine . Quinazoline derivatives have drawn immense attention owing to their significant biological activities .


Synthesis Analysis

The synthesis of quinazoline compounds is largely based on the substitution patterns of the 1,3-diazine moiety of the system . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .


Chemical Reactions Analysis

Oxidation of quinazoline in dilute aqueous acid with two equivalents of hydrogen peroxide at room temperature gives 3,4-dihydro-4-oxo quinazoline . In alkaline medium, the anhydrous neutral species of quinazoline predominantly undergo oxidation with KMnO4 and yield 3,4-dihydro-6 4-oxo quinazoline .


Physical And Chemical Properties Analysis

Quinazoline is a yellow-colored compound, usually found in crystalline form . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .

Mechanism of Action

Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . The specific mechanism of action for “N-ethyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide” is not explicitly mentioned in the retrieved papers.

Future Directions

Quinazoline and its derivatives have a broad spectrum of pharmacological activities with minimum side effects . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

N-ethyl-4-oxo-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-12-11(16)9-13-8-6-4-3-5-7(8)10(15)14-9/h3-6H,2H2,1H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRNUTZXDSRYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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